Cas no 778-48-3 (1,2,3,4-Tetrahydrophenanthren-4-one)
1,2,3,4-Tetrahydrophenanthren-4-one Chemical and Physical Properties
Names and Identifiers
-
- 4(1H)-Phenanthrenone,2,3-dihydro-
- 1,2,3,4-Tetrahydrophenanthren-4-one
- 1,2,3,4-Tetrahydroph
- 1,2,3,4-TETRAHYDROPHENANTHREN-4-ONE,OFF-WHITE SOLID
- 2,3-DIHYDRO-1H-PHENANTHREN-4-ONE
- 2,3-Dihydrophenanthren-4(1H)-one
- 778-48-3
- 1,2,3,4-tetrahydro-4-phenanthrone
- MFCD00028857
- 4(1H)-Phenanthrone, 2,3-dihydro-
- 2,3-Dihydro-4(1H)-phenanthrenone #
- AKOS005173941
- NSC-46664
- SS-4964
- HMS3088L08
- 1,2-Dihydro-4(3H)-phenanthrenone
- DTXSID50286615
- NSC46664
- NSC-402373
- 4-Oxo-1,2,3,4-tetrahydrophenanthrene
- SMR001556853
- FT-0632946
- CHEMBL1876414
- 4-keto-1,2,3,4-tetrahydro-phenanthrene
- CS-W015702
- MLS002667081
- A9830
- NSC402373
- SCHEMBL6215591
- 4(1H)-Phenanthrenone, 2,3-dihydro-
- ALBB-013844
- DB-019749
- 2,3-Dihydro-4(1H)-phenanthrenone; 1,2-Dihydro-4(3H)-phenanthrenone; 2,3-Dihydrophenanthren-4(1H)-one; 4-Oxo-1,2,3,4-tetrahydrophenanthrene; NSC 402373; NSC 46664
-
- MDL: MFCD00028857
- Inchi: 1S/C14H12O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-2,4,6,8-9H,3,5,7H2
- InChI Key: HQVRULPLURPAJY-UHFFFAOYSA-N
- SMILES: O=C1CCCC2C=CC3C=CC=CC=3C=21
Computed Properties
- Exact Mass: 196.08900
- Monoisotopic Mass: 196.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1A^2
- XLogP3: 3.3
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 366.4±12.0 °C at 760 mmHg
- Flash Point: 162.1±14.5 °C
- Refractive Index: 1.651
- PSA: 17.07000
- LogP: 3.35880
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
1,2,3,4-Tetrahydrophenanthren-4-one Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,2,3,4-Tetrahydrophenanthren-4-one Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1,2,3,4-Tetrahydrophenanthren-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50435-250mg |
2,3-Dihydrophenanthren-4(1H)-one |
778-48-3 | 98% | 250mg |
¥98.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50435-100mg |
2,3-Dihydrophenanthren-4(1H)-one |
778-48-3 | 98% | 100mg |
¥62.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50435-1g |
2,3-Dihydrophenanthren-4(1H)-one |
778-48-3 | 98% | 1g |
¥289.0 | 2024-07-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AN997-100mg |
1,2,3,4-Tetrahydrophenanthren-4-one |
778-48-3 | 98% | 100mg |
890CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AN997-250mg |
1,2,3,4-Tetrahydrophenanthren-4-one |
778-48-3 | 98% | 250mg |
2243CNY | 2021-05-07 | |
| TRC | T295685-5mg |
1,2,3,4-Tetrahydrophenanthren-4-one |
778-48-3 | 5mg |
$104.00 | 2023-05-17 | ||
| TRC | T295685-10mg |
1,2,3,4-Tetrahydrophenanthren-4-one |
778-48-3 | 10mg |
$ 161.00 | 2023-09-06 | ||
| TRC | T295685-25mg |
1,2,3,4-Tetrahydrophenanthren-4-one |
778-48-3 | 25mg |
$374.00 | 2023-05-17 | ||
| TRC | T295685-50mg |
1,2,3,4-Tetrahydrophenanthren-4-one |
778-48-3 | 50mg |
$718.00 | 2023-05-17 | ||
| TRC | T295685-100mg |
1,2,3,4-Tetrahydrophenanthren-4-one |
778-48-3 | 100mg |
$1275.00 | 2023-05-17 |
1,2,3,4-Tetrahydrophenanthren-4-one Suppliers
1,2,3,4-Tetrahydrophenanthren-4-one Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 1,2,3,4-Tetrahydrophenanthren-4-one
Comprehensive Overview of 1,2,3,4-Tetrahydrophenanthren-4-one (CAS No. 778-48-3): Properties, Applications, and Research Insights
1,2,3,4-Tetrahydrophenanthren-4-one (CAS No. 778-48-3) is a specialized organic compound belonging to the tetrahydrophenanthrene family. This bicyclic structure, featuring a partially hydrogenated phenanthrene core with a ketone functional group at the 4-position, has garnered significant attention in pharmaceutical and materials science research. The compound's unique molecular architecture makes it a valuable intermediate for synthesizing complex molecules, particularly in medicinal chemistry where tetrahydrophenanthrene derivatives show promising biological activities.
Recent studies highlight the growing interest in 778-48-3 as a precursor for developing novel therapeutic agents. Researchers are particularly focused on its potential role in creating anti-inflammatory compounds and central nervous system (CNS) modulators, aligning with current healthcare trends targeting neurodegenerative diseases. The compound's rigid yet flexible structure allows for precise molecular modifications, making it attractive for drug discovery platforms that prioritize scaffold diversity.
From a synthetic chemistry perspective, 1,2,3,4-Tetrahydrophenanthren-4-one serves as a versatile building block. Its ketone functionality enables various transformations, including reduction to alcohols, conversion to amines via reductive amination, or formation of carbon-carbon bonds through nucleophilic additions. These characteristics position it as a valuable asset in organic synthesis laboratories, especially for constructing polycyclic systems that mimic natural product frameworks.
The compound's physicochemical properties contribute to its utility across multiple domains. With moderate polarity and good solubility in common organic solvents, 778-48-3 facilitates straightforward handling in laboratory settings. Its UV-visible absorption profile makes it potentially interesting for materials science applications, particularly in developing organic electronic materials or fluorescence probes – areas experiencing rapid growth due to demand for sustainable technologies.
Analytical characterization of 1,2,3,4-Tetrahydrophenanthren-4-one typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's structural integrity and purity, essential parameters for research applications. The crystalline nature of many tetrahydrophenanthrene derivatives enhances their suitability for structural studies, providing valuable insights into molecular packing and intermolecular interactions.
Environmental and green chemistry considerations surrounding 778-48-3 have gained prominence in recent literature. Researchers are exploring catalytic synthetic routes to produce this compound with reduced waste generation and energy consumption. Such approaches align with the pharmaceutical industry's shift toward sustainable manufacturing practices, addressing growing concerns about chemical process sustainability among both professionals and the general public.
In the context of computational chemistry, 1,2,3,4-Tetrahydrophenanthren-4-one serves as an interesting subject for molecular modeling studies. Its balanced size and functional group arrangement make it suitable for investigating structure-activity relationships and molecular docking simulations. These computational approaches, combined with experimental data, accelerate the discovery of new applications while reducing laboratory resource requirements.
The commercial availability of 778-48-3 from specialty chemical suppliers has expanded in response to growing research demand. However, scientists emphasize the importance of proper compound storage conditions – typically under inert atmosphere at low temperatures – to maintain stability. Quality control measures, including HPLC purity analysis, ensure research reproducibility, a critical factor in academic and industrial settings alike.
Future research directions for 1,2,3,4-Tetrahydrophenanthren-4-one likely include exploration of its biological activity spectrum and development of derivative libraries for high-throughput screening. The compound's potential in photopharmacology – an emerging field combining light-sensitive compounds with drug design – represents another exciting frontier. Such applications capitalize on the growing intersection between chemical biology and precision medicine approaches.
From a safety perspective, standard laboratory precautions apply when handling 778-48-3, including use of personal protective equipment and proper ventilation. While not classified as highly hazardous, its material safety data should be reviewed prior to use, following established chemical hygiene protocols. These considerations reflect the broader scientific community's commitment to responsible research practices.
The scientific literature contains numerous references to 1,2,3,4-Tetrahydrophenanthren-4-one in contexts ranging from natural product synthesis to medicinal chemistry optimization. Patent databases reveal its incorporation in various intellectual property filings, particularly those related to small molecule therapeutics. This intellectual landscape underscores the compound's continuing relevance in cutting-edge research and development initiatives.
For researchers seeking alternative synthetic routes to 778-48-3, recent advances in cascade reactions and transition metal catalysis offer promising avenues. These methodologies often improve atom economy and reaction efficiency, addressing key challenges in complex molecule construction. The development of such improved synthetic strategies remains an active area of investigation within the organic synthesis community.
In analytical applications, 1,2,3,4-Tetrahydrophenanthren-4-one may serve as a chromatographic standard or reference material for method development. Its well-defined spectroscopic signatures facilitate identification in complex mixtures, supporting quality control processes in pharmaceutical manufacturing and environmental analysis. These practical uses complement the compound's primary role as a synthetic intermediate.
The growing interest in polycyclic aromatic compounds like 778-48-3 reflects broader trends in chemical research. Scientists increasingly recognize the value of such scaffolds in addressing contemporary challenges in drug discovery, material science, and chemical biology. As research tools and techniques continue advancing, 1,2,3,4-Tetrahydrophenanthren-4-one will likely maintain its position as a versatile building block for scientific innovation across multiple disciplines.
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